molecular formula C18H25N5O3 B1405657 tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate CAS No. 1449117-76-3

tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1405657
CAS No.: 1449117-76-3
M. Wt: 359.4 g/mol
InChI Key: SGKFYPZPKOXSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate (CAS: 1449117-76-3) is a piperazine derivative featuring a pyridin-4-yl core substituted with a hydroxymethyl-functionalized pyrazole at the 2-position. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, a common strategy in medicinal chemistry to modulate solubility and stability during synthesis . Key structural elements include:

  • Piperazine ring: Provides a flexible scaffold for intermolecular interactions.
  • Hydroxymethyl-pyrazole substituent: Enhances polarity and hydrogen-bonding capacity, influencing solubility and target engagement.

Properties

IUPAC Name

tert-butyl 4-[2-[4-(hydroxymethyl)pyrazol-1-yl]pyridin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-18(2,3)26-17(25)22-8-6-21(7-9-22)15-4-5-19-16(10-15)23-12-14(13-24)11-20-23/h4-5,10-12,24H,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKFYPZPKOXSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate, with the CAS number 1449117-76-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C18H25N5O3
  • Molecular Weight : 359.42 g/mol
  • Structure : The compound features a piperazine core substituted with a pyridine and a hydroxymethyl-pyrazole moiety, which may contribute to its biological interactions.

Biological Activity

The biological activity of the compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

1. Kinase Inhibition

Recent studies have indicated that piperazine derivatives exhibit significant inhibitory activity against various kinases. For example, compounds similar to this compound have shown potential as inhibitors of CDK6, a cyclin-dependent kinase involved in cell cycle regulation . The interaction of these compounds with the kinase's hinge region is crucial for their inhibitory effect.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. A study focusing on pyrazole derivatives suggested that modifications in the structure could enhance cytotoxicity against cancer cell lines by inducing apoptosis . The presence of the hydroxymethyl group may enhance solubility and bioavailability, contributing to improved therapeutic effects.

3. Neuroprotective Effects

There is emerging evidence that piperazine-containing compounds can exert neuroprotective effects. Research has highlighted their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanism by which this compound exerts these effects requires further investigation.

Case Studies

Several case studies have explored the biological implications of similar compounds:

Case Study 1: Inhibition of Kinases

A study evaluated a series of piperazine derivatives for their ability to inhibit mutant forms of protein tyrosine kinases, which are implicated in various cancers. The findings demonstrated that certain substitutions on the piperazine ring enhanced selectivity and potency against specific mutations .

Case Study 2: Antitumor Activity

In vitro studies on related compounds showed significant inhibition of tumor cell proliferation in breast and lung cancer models. The mechanism was linked to cell cycle arrest and apoptosis induction, suggesting that structural modifications could lead to more effective anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Anti-inflammatory Properties

This compound is also being investigated for its anti-inflammatory effects. The presence of the hydroxymethyl group may enhance its interaction with inflammatory mediators, potentially leading to the development of new anti-inflammatory drugs .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. By understanding how it interacts with enzyme active sites, researchers can develop more effective inhibitors for therapeutic use .

Binding Affinity Studies

Research into the binding affinity of this compound to various biological receptors has shown potential for developing new pharmaceuticals. Its structural characteristics may allow it to interact selectively with certain receptor types, enhancing drug efficacy while minimizing side effects .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry focused on derivatives of pyrazole compounds similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers explored the anti-inflammatory effects of pyrazole derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, paving the way for potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Antiplasmodial Agents

  • KuSaSch093 (tert-Butyl 4-[3-chloro-4-(3-cyano-2-thioxo-cyclopenta[b]pyridin-4-yl)phenyl]piperazine-1-carboxylate): Substituents: Chloro, cyano, and thioxo groups on a cyclopenta[b]pyridine ring. Activity: Demonstrated antiplasmodial properties .
  • KuSaSch095 (tert-Butyl 4-(4-{3-amino-2-[(4-chlorophenyl)carbamoyl]-thieno[3,2-e]pyridin-4-yl}-3-chlorophenyl)piperazine-1-carboxylate): Substituents: Chlorophenyl carbamoyl and thienopyridine moieties. Activity: Antiplasmodial via inhibition of plasmodial kinases .

Heterocyclic Modifications

  • tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) :

    • Substituents: 1,2,4-Triazole on a phenyl ring.
    • Synthesis: Prepared via coupling reactions (58% yield) .
    • Key Difference: The triazole’s nitrogen-rich structure enhances metal-binding capacity compared to the hydroxymethyl-pyrazole in the target compound.
  • tert-Butyl 4-(3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate (C18) :

    • Substituents: 4-Methylpyrazole on pyridin-2-yl.
    • Synthesis: Copper-catalyzed coupling under sealed conditions (140°C, 16 hours) .
    • Key Difference: The pyridin-2-yl linkage and methyl group reduce steric hindrance compared to the hydroxymethyl-pyrazolyl-pyridin-4-yl motif.

Hydroxymethyl Derivatives

  • tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate (CAS: 179250-28-3):

    • Substituents: Hydroxymethyl on a phenyl ring.
    • Properties: Improved solubility due to the hydroxymethyl group but lacks the pyridine-pyrazole heteroaromatic system .
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS: 158985-37-6):

    • Substituents: Para-hydroxymethylphenyl.
    • Applications: Used in kinase inhibitor research; the para-substitution pattern alters electronic distribution compared to the ortho-substituted target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridin-4-yl-piperazine 2-(4-Hydroxymethyl-pyrazol-1-yl) Not reported
KuSaSch093 Cyclopenta[b]pyridine-phenyl 3-Chloro, 3-cyano-2-thioxo Antiplasmodial
Compound 2l Phenyl-piperazine 1H-1,2,4-Triazol-1-yl Not reported
C18 Pyridin-2-yl-piperazine 4-Methyl-pyrazol-1-yl Not reported
CAS 158985-37-6 Phenyl-piperazine 4-Hydroxymethylphenyl Kinase inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate?

  • Methodology :

  • Step 1 : Coupling of bromopyridine derivatives with hydroxymethylpyrazole via Ullmann-type reactions using Cu(I) catalysts (e.g., CuI) and diamines (e.g., (1R,2R)-N,N’-dimethylcyclohexane-1,2-diamine) under reflux conditions (140°C, 16 hours) .
  • Step 2 : Deprotection of the tert-butoxycarbonyl (Boc) group using HCl in dioxane or dichloromethane, followed by neutralization with potassium carbonate .
  • Purification : Silica gel chromatography with gradients like ethyl acetate/petroleum ether or methanol/dichloromethane to isolate intermediates and final products .

Q. How is column chromatography optimized for purifying intermediates in the synthesis of piperazine derivatives?

  • Methodology :

  • Use polar solvents (e.g., EtOAc/MeOH with 0.25% Et₃N) to mitigate compound adsorption on silica .
  • Adjust solvent ratios based on TLC monitoring; for Boc-protected intermediates, non-polar solvents (hexane/ethyl acetate) improve resolution .
  • Pre-treat crude products with scavengers (e.g., Si-Trisamine) to remove acidic/basic impurities before chromatography .

Q. What safety protocols are critical when handling reactive intermediates in this synthesis?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) of intermediates like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .
  • Avoid exposure to hygroscopic reagents (e.g., K₃PO₄ in Ullmann reactions) by working under inert atmospheres .
  • Store light-sensitive intermediates in amber vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory NMR data for piperazine derivatives be resolved during structural validation?

  • Methodology :

  • Perform 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals from piperazine protons and pyridine/pyrazole moieties .
  • Compare experimental data with computed chemical shifts (DFT calculations) to validate assignments .
  • Use LCMS to confirm molecular weight and rule out impurities, as seen in cases where crude products showed mixed signals .

Q. What strategies improve yields in Ullmann-type coupling reactions for pyrazole-pyridine systems?

  • Optimization :

  • Screen ligands: Bidentate diamines (e.g., N,N’-dimethylcyclohexanediamine) enhance Cu(I) catalytic activity, reducing reaction times from 24 to 16 hours .
  • Adjust solvent polarity: High-boiling solvents like 1-methylpyrrolidin-2-one stabilize intermediates at 140°C, achieving ~60% yield .
  • Pre-activate boronic acid derivatives in Suzuki-Miyaura couplings (e.g., using Pd(PPh₃)₄) for cross-coupling with bromopyridines .

Q. How is X-ray crystallography applied to analyze molecular conformation in piperazine-based crystals?

  • Methodology :

  • Grow single crystals via slow evaporation of saturated solutions in chloroform/MeOH (1:1) .
  • Collect diffraction data using a Bruker APEXII CCD detector (Mo-Kα radiation) and refine structures with SHELXL .
  • Analyze torsion angles (e.g., piperazine-pyridine dihedral angles) to assess planarity and hydrogen-bonding networks (e.g., N–H···O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.